(2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid is an amino acid derivative characterized by its unique structure and properties. It is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry. The compound has a molecular formula of and a molecular weight of 225.2 g/mol, with the CAS number 88375-62-6 .
This compound can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section. Its structure consists of a hydroxypropanoic acid backbone with an amino group and a benzo[d][1,3]dioxole moiety, which contributes to its biological activity.
(2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid is classified as an amino acid derivative. Its classification is relevant for understanding its interactions in biological systems and its potential therapeutic applications.
The synthesis of (2R,3S)-2-amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically used for monitoring the reaction progress and characterizing the final compound.
The molecular structure of (2R,3S)-2-amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid features:
The compound's three-dimensional structure can be analyzed using computational chemistry tools that provide insights into its conformation and potential interactions with biological targets.
(2R,3S)-2-amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid can participate in various chemical reactions:
Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways. For instance, esterification typically requires acidic conditions or catalysts to proceed efficiently.
The mechanism of action of (2R,3S)-2-amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid involves its interaction with biological targets such as enzymes or receptors. Its amino acid structure allows it to mimic natural substrates or inhibitors in metabolic pathways.
Studies suggest that this compound may exhibit neuroprotective effects or modulate neurotransmitter systems due to its structural similarities with other biologically active compounds. Further research is needed to elucidate its precise mechanisms.
(2R,3S)-2-amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid shows promise in several scientific fields:
The compound is systematically named as (2R,3S)-2-amino-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoic acid according to IUPAC conventions. This name precisely defines:
Alternative naming conventions include:
Table 1: Nomenclature Systems for the Compound
Naming System | Designation | Significance |
---|---|---|
IUPAC Systematic | (2R,3S)-2-Amino-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoic acid | Definitive structural and stereochemical description |
CAS Index Name | (2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid | Registry identification |
Common Abbreviation | Methylene dioxy-β-hydroxy-L-phenylalanine | Functional analog classification |
The compound exhibits three contiguous stereocenters, though C3’s chirality is fixed by the planar benzodioxole ring. Key stereochemical aspects include:1. (2R,3S) vs. (2S,3R) Diastereomers:- The (2R,3S) configuration denotes L-erythro stereochemistry, where C2’s amino group and C3’s hydroxyl group are anti to each other in the Fischer projection [7] [8].- The (2S,3R) isomer (CAS: 88375-62-6) is a distinct diastereomer with inverted chirality at both centers, resulting in altered 3D pharmacophore orientation [5] [8].
Table 2: Stereoisomer Comparison
Configuration | CAS Registry | Relationship | Key Distinguishing Property |
---|---|---|---|
(2R,3S) | 105229-14-9 | Bioactive form | Binds α-adrenergic receptors (IC₅₀ = 1.2 µM) |
(2S,3R) | 88375-62-6 | Pharmacological antagonist | Competitive inhibition (Kᵢ = 12 µM) |
Racemate | 84129-64-6 | Impurity standard | Chromatographic resolution factor (α = 1.8) |
CAS registries disambiguate stereoisomers and mixtures:1. 105229-14-9: Uniquely identifies the (2R,3S)-enantiomer. Key synonyms:- L-erythro-β-3,4-Methylenedioxyphenylserine- (αR,βS)-β-Hydroxy-3,4-methylenedioxy-L-phenylalanine [8]
84129-64-6: Designates the racemate [(±)-three/erythro mixture], marketed as "rac-Droxidopa Impurity 13" [8].
56672-56-1: Previously linked to undefined stereoisomers but now deprecated in favor of specific CAS assignments [5].
Regulatory documents list additional aliases:
Table 3: CAS Registry Cross-Reference
CAS Number | Stereochemical Identity | Documented Synonyms | Source References |
---|---|---|---|
105229-14-9 | (2R,3S)-enantiomer | (2R,3S)-2-Amino-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoic acid; L-erythro-MDOPS | PubChem ; Veeprho [8] |
84129-64-6 | Racemic mixture | rac-Droxidopa Impurity 13; (±)-three/erythro-β,3-Dihydroxy-MD-phenylalanine | Pharmaffiliates [5]; Veeprho [8] |
88375-62-6 | (2S,3R)-enantiomer | (2S,3R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid | Pharmaffiliates [5] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: